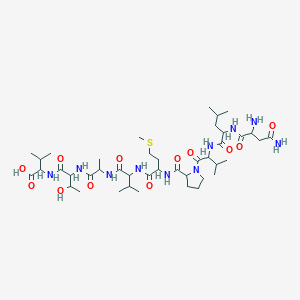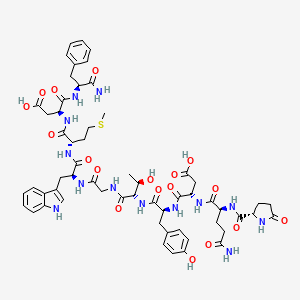
141171-54-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) involves custom peptide synthesis. The sequence of the peptide is Thr-Arg-Asp-Ile-{pTyr}-Glu-Thr-Asp-{pTyr}-{pTyr}-Arg-Lys . The synthetic route typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Analyse Chemischer Reaktionen
[pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) undergoes various chemical reactions, including phosphorylation and dephosphorylation. These reactions are crucial for its role as a substrate for insulin receptor tyrosine kinase. Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and phosphatases for dephosphorylation . The major products formed from these reactions are phosphorylated and dephosphorylated peptides, respectively .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. It is primarily used in studies related to insulin signaling and diabetes research. By acting as a substrate for insulin receptor tyrosine kinase, it helps researchers understand the molecular mechanisms of insulin action and the regulation of glucose metabolism . Additionally, it is used in the development of therapeutic agents targeting insulin receptors and in the study of cancer cell migration .
Wirkmechanismus
The mechanism of action of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) involves its binding to the insulin receptor and subsequent phosphorylation by insulin receptor tyrosine kinase. This phosphorylation event triggers a cascade of downstream signaling pathways that regulate various cellular processes, including glucose uptake, cell growth, and differentiation . The molecular targets involved in this process include the insulin receptor and various downstream signaling proteins such as insulin receptor substrate (IRS) proteins .
Vergleich Mit ähnlichen Verbindungen
[pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) is unique in its specific sequence and its role as a substrate for insulin receptor tyrosine kinase. Similar compounds include other phosphorylated peptides that act as substrates for different receptor tyrosine kinases. For example, peptides derived from the epidermal growth factor receptor (EGFR) or the platelet-derived growth factor receptor (PDGFR) can also be used as substrates for their respective kinases . the specific sequence and phosphorylation sites of [pTyr1146][pTyr1150][pTyr1151]Insulin Receptor (1142-1153) make it uniquely suited for studies related to insulin signaling .
Eigenschaften
CAS-Nummer |
141171-54-2 |
|---|---|
Molekularformel |
C₇₂H₁₁₀N₁₉O₃₃P₃ |
Molekulargewicht |
1862.67 |
Sequenz |
One Letter Code: TRDI-pTyr-ETD-pTyr-pTyr-RK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


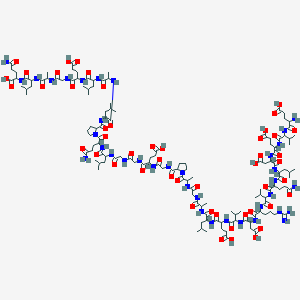

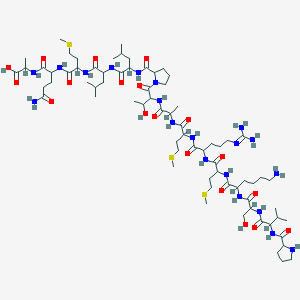
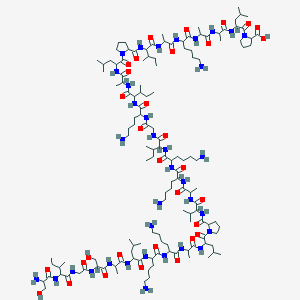
![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B612709.png)
![4-[[6-amino-1-[[1-[[1-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid](/img/structure/B612710.png)
![6-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid](/img/structure/B612711.png)
